7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
A synthetic method for 7-hydroxy-5-methoxyisoflavones, which are structurally similar to the compound , has been developed starting from 5,7-dihydroxyisoflavones . Dimethylcarbamoylchloride was proposed for the protection of the 7-hydroxy group . The aminomethylation of the synthesized 7-hydroxy-5-methoxyisoflavones by formaldehyde aminals was studied .Molecular Structure Analysis
The molecular structure of this compound includes a chromen-4-one (4H-benzopyran-4-one) core, which is a common structure in natural chromones . It also contains a 4-methylpiperazin-1-yl)methyl group and a phenyl group .Chemical Reactions Analysis
The reaction of chrysine (5,7-dihydroxyflavone) with equivalent amounts of amine and aldehyde or 2-hydroxypiperidine produced a mixture of 6- and 8-aminomethyl derivatives . This suggests that similar reactions could potentially be used to synthesize the compound .Scientific Research Applications
Antimicrobial Activity
Research on derivatives closely related to the compound of interest has demonstrated significant antimicrobial properties. For instance, a series of novel chromen-2-one derivatives exhibited pronounced antibacterial and antifungal activities, underscoring the potential of these compounds in addressing microbial infections (Devender Mandala et al., 2013).
Neuroprotective Effects
A specific derivative, IMM-H004, has shown antioxidant and neuroprotective roles in models of cerebral ischemia, suggesting its potential for neuroprotection against transient global ischemic injury (W. Zuo et al., 2015). This highlights the compound's relevance in neurological research and its potential application in therapies for ischemic brain injuries.
Bioactive Mannich Bases
Mannich bases incorporating piperazine units have been synthesized and evaluated for their cytotoxic/anticancer and enzyme inhibitory effects. These compounds have shown promising activities, indicating the potential of chromen-4-one derivatives in the development of new therapeutic agents (H. Gul et al., 2019).
Catalysis and Synthetic Chemistry
The compound and its analogs serve as key intermediates in the synthesis of various bioactive molecules. For example, novel series of chromenopyrimidinone derivatives have been synthesized using reusable catalysts, showcasing the utility of these compounds in medicinal chemistry and drug discovery (M. Ghashang et al., 2015).
Serotonin Ligand Activity
Arylpiperazine derivatives, related to the core structure of the compound of interest, have been identified as high-affinity ligands for serotonin receptors, indicating potential applications in psychiatric and neurological disorders (R. Glennon et al., 1988).
Future Directions
The goal of the work referenced was to develop a synthetic method for 7-hydroxy-5-methoxyflavones and to study their aminomethylation in order to prepare isomers of the alkaloid buchenavianine . This suggests that future research could focus on further developing these synthetic methods and studying the properties and potential applications of the resulting compounds.
Properties
IUPAC Name |
7-hydroxy-5-methoxy-8-[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-16-17(25)12-20(27-2)21-18(26)13-19(28-22(16)21)15-6-4-3-5-7-15/h3-7,12-13,25H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTTUKHZUJOWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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